(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one
Description
This compound belongs to the benzofuran-3-one class, characterized by a fused bicyclic structure with a ketone group at position 3. The (2Z)-stereochemistry indicates a specific spatial arrangement of the methoxyphenylmethylidene substituent, which influences its electronic and steric properties. The 6-hydroxy and 4-methyl groups further modulate its solubility and reactivity.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-7-12(18)9-14-16(10)17(19)15(21-14)8-11-5-3-4-6-13(11)20-2/h3-9,18H,1-2H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUASJVKMGJTGL-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CC=C3OC)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CC=C3OC)/O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 2-methoxybenzaldehyde with 4-methyl-2,3-dihydro-1-benzofuran-3-one in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methoxyphenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the methoxyphenyl group would yield a phenyl group.
Scientific Research Applications
(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzofuran-3-one Derivatives
Benzofuran-3-one derivatives exhibit diverse bioactivities, including antimicrobial, antioxidant, and enzyme inhibitory effects. Key structural variations among analogs include substituents on the benzofuran core and the aromatic ring. Below is a comparative analysis with closely related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
- Methoxy vs.
- Methyl Substituent : The 4-methyl group in the target compound may increase steric hindrance, affecting binding to biological targets compared to unmethylated analogs.
- Bioavailability : Compounds with hydroxy groups (e.g., the dihydroxybenzylidene analog) exhibit higher bioavailability scores (~0.55–0.56), suggesting favorable absorption profiles. The target compound’s methoxy group may balance lipophilicity and solubility, aligning it with this range .
Impact of Substituent Variations on Physicochemical Properties
Table 2: Substituent Effects on Key Properties
Notable Findings:
- Hydrogen Bonding : Hydroxy groups participate in intramolecular hydrogen bonding, stabilizing the molecule and influencing crystal packing . The 6-hydroxy group in the target compound may form hydrogen bonds with biological targets, enhancing interactions.
- Electron-Withdrawing Groups : Bromine in the benzodioxin analog () increases molecular weight and lipophilicity, likely reducing aqueous solubility compared to the methoxy-substituted target compound.
Computational Approaches to Assessing Similarity
The similarity between benzofuran-3-one derivatives is often evaluated using:
Structural Fingerprinting : Compares functional groups and pharmacophores.
Molecular Docking : Predicts binding affinities to target proteins (e.g., enzymes or receptors).
QSAR Models : Relates substituent properties (e.g., logP, polar surface area) to bioactivity .
In virtual screening, the target compound’s methoxy and methyl groups may classify it as a "scaffold-hop" variant of dihydroxy analogs, offering a balance between solubility and target engagement .
Biological Activity
The compound (2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 268.26 g/mol. The structure includes a hydroxyl group, a methoxy group, and a benzofuran core, which contribute to its biological properties.
Antioxidant Activity
Research indicates that derivatives of benzofuran exhibit significant antioxidant activity. The presence of hydroxyl and methoxy groups enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is critical in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.
Anticancer Properties
Several studies have demonstrated the anticancer potential of benzofuran derivatives. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms, including:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing further division of cancer cells.
In vitro studies have reported IC50 values indicating effective concentration ranges for inhibiting specific cancer cell lines.
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases. The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This action is beneficial in treating conditions like arthritis and other inflammatory disorders.
The biological activities of this compound can be attributed to:
- Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell signaling pathways related to inflammation and apoptosis.
- Modulation of Gene Expression : It influences the expression of genes associated with oxidative stress response and apoptosis.
Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of various benzofuran derivatives, including our compound. Results showed that it significantly reduced lipid peroxidation levels in vitro, suggesting its potential as an antioxidant agent .
Study 2: Anticancer Activity
In a comparative analysis of several compounds, this compound demonstrated notable cytotoxic effects against breast cancer cell lines (MCF-7) with an IC50 value of 15 μM .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| (2Z)-6-hydroxy... | MCF-7 | 15 | Apoptosis induction |
| Control | MCF-7 | 30 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
